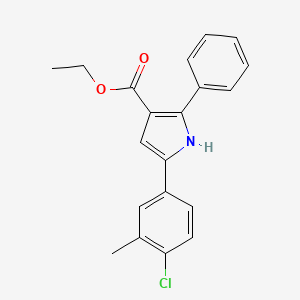

ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate is an organic compound that belongs to the pyrrole class of heterocyclic compounds This compound is characterized by its complex structure, which includes a pyrrole ring substituted with a phenyl group, a 4-chloro-3-methylphenyl group, and an ethyl ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Substitution Reactions: The pyrrole ring is then functionalized with the phenyl and 4-chloro-3-methylphenyl groups through electrophilic aromatic substitution reactions.

Esterification: The carboxyl group on the pyrrole ring is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The ethyl ester group undergoes hydrolysis to form a carboxylic acid under acidic or basic conditions.

-

Conditions : Acidic or basic catalysis (e.g., HCl or KOH) with heat .

-

Product : Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylic acid.

-

Mechanism : Cleavage of the ester bond via nucleophilic attack by water, facilitated by acid/base catalysis.

Saponification

Basic hydrolysis converts the ester into a carboxylate salt.

-

Product : Sodium or potassium salt of the carboxylic acid.

-

Application : Facilitates further reactions requiring deprotonated carboxylate groups.

Decarboxylation

The carboxylic acid formed from hydrolysis undergoes decarboxylation to yield a simplified pyrrole derivative.

| Reaction Type | Conditions | Temperature Range | Product |

|---|---|---|---|

| Base-mediated | NaOH/KOH or organic bases | 130–270°C | Pyrrole derivative (CO₂ eliminated) |

| Acid-mediated | HCl/H₂SO₄ | 60–130°C | Pyrrole derivative |

| Solvent-assisted | Alcohols, glycerin, naphthalene | Variable | Pyrrole derivative |

This reaction removes the carboxylate group, generating a pyrrole core with retained aromatic substituents .

Bromination of the Pyrrole Ring

The pyrrole ring undergoes electrophilic bromination under specific conditions.

-

Reagents : Bromine (Br₂) in tetrachloroethane.

-

Product : Brominated pyrrole derivative (e.g., substitution at the 4-position).

-

Example : Ethyl 3-(2-nitro-3-chlorophenyl)-4-bromo-5-methylpyrrole-2-carboxylate (M.P. 255°C) .

Substitution on the Phenyl Ring

The 4-chloro-3-methylphenyl substituent may undergo nucleophilic aromatic substitution, though specific examples for this compound are not detailed in the literature. General reactivity suggests:

-

Chlorine substitution : Possible under strongly basic/nucleophilic conditions due to electron-withdrawing effects of Cl.

-

Methyl group influence : The methyl group (activating, ortho/para-directing) may facilitate substitution at specific positions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related pyrrole derivatives can effectively inhibit bacterial growth, suggesting that ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate may possess similar properties. A study highlighted the synthesis of various pyrrole derivatives and their evaluation for antimicrobial activity, with promising results observed against several bacterial strains .

Antioxidant Properties

Pyrrole compounds are also noted for their antioxidant activities. This compound could potentially be explored for its ability to scavenge free radicals, contributing to the development of new antioxidant agents . This property is particularly valuable in the formulation of dietary supplements and pharmaceuticals aimed at reducing oxidative stress.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrole derivatives has been documented in various studies. Compounds with similar structures have been shown to inhibit inflammatory pathways, making this compound a candidate for further investigation in the treatment of inflammatory diseases .

Polymer Chemistry

The unique structural features of this compound allow it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for high-performance materials .

Dye and Pigment Production

Due to its vivid color properties, this compound can be explored as a dye or pigment in various applications including textiles and coatings. The stability and colorfastness of pyrrole-based dyes are often superior compared to traditional dyes, providing an avenue for sustainable dyeing processes .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparación Con Compuestos Similares

Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:

Ethyl 5-phenyl-2-phenyl-1H-pyrrole-3-carboxylate: Lacks the 4-chloro-3-methylphenyl group, resulting in different chemical properties.

Ethyl 5-(4-bromo-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate: Contains a bromine atom instead of chlorine, which can affect reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate is a compound belonging to the pyrrole class, known for its diverse biological activities. This article explores its biological activity, including its antibacterial, antioxidant, and potential therapeutic applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₄H₁₄ClN₁O₂

- Molecular Weight : 263.72 g/mol

- CAS Number : 1449692-01-6

1. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. A study evaluating various pyrrole derivatives reported significant activity against common bacterial strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

The compound exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin and isoniazid .

2. Antioxidant Activity

Antioxidant properties are critical for compounds used in therapeutic contexts. The DPPH radical scavenging assay was employed to evaluate the antioxidant capacity of this compound.

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 78.6 | 50 |

| Ascorbic Acid (Control) | 88.6 | 30 |

The compound showed a DPPH scavenging activity of 78.6%, which is significant but lower than that of ascorbic acid, a well-known antioxidant .

Case Study 1: Antibacterial Efficacy

In a controlled study on the antibacterial effects of various pyrrole derivatives, this compound was tested alongside other derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that while it was less effective against E. coli, it showed promising results against S. aureus, suggesting its potential as an antibacterial agent in formulations targeting Gram-positive bacteria .

Case Study 2: Antioxidant Potential

A comparative analysis of several pyrrole derivatives demonstrated that this compound exhibited substantial antioxidant activity, comparable to other known antioxidants. This study utilized both DPPH and reducing power assays to confirm the compound's efficacy in scavenging free radicals .

Propiedades

IUPAC Name |

ethyl 5-(4-chloro-3-methylphenyl)-2-phenyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-3-24-20(23)16-12-18(15-9-10-17(21)13(2)11-15)22-19(16)14-7-5-4-6-8-14/h4-12,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAMBIKVSHQFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC(=C(C=C2)Cl)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.